BenchChemオンラインストアへようこそ!

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

ALK kinase inhibition pyridazine SAR biochemical screening

Prioritize 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941946-01-6) as a quantitatively validated ALK-positive control probe. Its unique 3-methylbenzamide and 4-methylpiperazine substitution pattern delivers a defined pharmacophoric signature (ALK IC₅₀ = 5.5 nM), ensuring distinct target engagement vs. regioisomeric analogs. Procure with confidence for scaffold-hopping, selectivity profiling, and reproducible SAR datasets. ≥90% LCMS/NMR purity minimizes artifact risks in biochemical and cellular target-engagement assays.

Molecular Formula C23H25N5O
Molecular Weight 387.487
CAS No. 941946-01-6
Cat. No. B2465557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS941946-01-6
Molecular FormulaC23H25N5O
Molecular Weight387.487
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C23H25N5O/c1-17-4-3-5-19(16-17)23(29)24-20-8-6-18(7-9-20)21-10-11-22(26-25-21)28-14-12-27(2)13-15-28/h3-11,16H,12-15H2,1-2H3,(H,24,29)
InChIKeyMBWNMUOOEDITCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941946-01-6): Compound Identity, Source, and Kinase-Targeted Scaffold Classification


3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941946-01-6; molecular formula C₂₃H₂₅N₅O; molecular weight 387.49 g/mol) is a synthetic small molecule belonging to the pyridazine‑benzamide class of ATP‑competitive kinase inhibitors. The compound is catalogued as a Life Chemicals screening library item (catalogue number F2724‑0789) . Its core architecture—a 4‑methylpiperazine‑substituted pyridazine ring linked via a para‑phenylene spacer to a 3‑methylbenzamide moiety—is conserved across a family of pyridazine derivatives disclosed in patent literature as inhibitors of protein kinases including ALK, c‑Met, and BCR‑ABL [1]. The compound is supplied at ≥90% purity (LCMS/NMR confirmed) in 2‑µmol or 5‑µmol quantities for early‑stage biochemical screening and target‑validation workflows .

Why 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide Cannot Be Interchanged with Generic Kinase Inhibitor Chemotypes


Although pyridazine‑benzamide derivatives are frequently grouped as generic ‘kinase inhibitors’ in screening catalogues, the specific substitution pattern of 3‑methyl‑N‑(4‑(6‑(4‑methylpiperazin‑1‑yl)pyridazin‑3‑yl)phenyl)benzamide—particularly the 3‑methyl substituent on the benzamide ring and the 4‑methylpiperazine group at the pyridazine 6‑position—creates a unique pharmacophoric signature that differentiates it from close regioisomeric and structural analogs [1]. In the broader class of pyridazine‑based kinase inhibitors, even minor structural modifications (e.g., moving the methyl group from the 3‑ to the 4‑position of the benzamide, or replacing the piperazine substituent) have been shown to substantially alter kinase selectivity profiles, cellular potency, and metabolic stability . Consequently, procurement decisions based solely on scaffold similarity risk introducing compounds with divergent target engagement and unpredictable off‑target liabilities. The quantitative evidence below documents the measurable differentiation dimensions that justify prioritization of this specific compound over its closest commercially available analogs.

Product-Specific Quantitative Evidence Guide: 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941946-01-6) vs. Closest Analogs


ALK Tyrosine Kinase Biochemical Inhibition: Target Compound vs. Structurally Related Pyridazine Inhibitors

In a biochemical ALK tyrosine kinase inhibition assay using the HTRF kinEASE TK kit (Cisbio), 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide demonstrated an IC₅₀ of 5.5 nM, establishing its low-nanomolar potency against the ALK target [1]. This activity is consistent with the broader pyridazine‑benzamide chemotype disclosed in patent literature, where ALK inhibition is a recurrent pharmacological feature [2]. While direct head-to-head comparisons with specific close analogs under identical assay conditions are not publicly available, the 5.5 nM value places this compound within the upper tier of ALK-inhibitory pyridazine derivatives, as exemplified by patent exemplars showing IC₅₀ values in the 5–50 nM range [2].

ALK kinase inhibition pyridazine SAR biochemical screening

Regioisomeric Differentiation: 3-Methyl vs. 4-Methyl Benzamide Substitution and Kinase Target Engagement

The position of the methyl substituent on the benzamide ring constitutes a critical structural determinant of kinase target preference within this compound series. In a class‑level structure‑activity relationship analysis of pyridazine‑benzamide derivatives, the 4‑methyl regioisomer (4‑methyl‑N‑(4‑(6‑(4‑methylpiperazin‑1‑yl)pyridazin‑3‑yl)phenyl)benzamide) is reported to preferentially target BCR‑ABL kinase, whereas the 3‑methyl regioisomer (the target compound) exhibits a kinase‑inhibition profile that extends to ALK and potentially FLT3, as inferred from patent disclosures and biochemical screening data [1]. While quantitative selectivity data (e.g., kinome‑wide profiling IC₅₀ panels) are not publicly available for this specific compound, the differential kinase‑targeting trends associated with the 3‑methyl vs. 4‑methyl substitution pattern provide a rational basis for compound selection in target‑focused screening .

regioisomer selectivity kinase profiling BCR-ABL inhibition

Commercial Availability, Purity Specification, and Procurement-Grade Differentiation

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is commercially supplied by Life Chemicals (catalogue F2724‑0789) at ≥90% purity with LCMS and/or 400 MHz NMR quality‑control verification, available in 2‑µmol (USD $57.00) and 5‑µmol (USD $63.00) formats . This purity level exceeds the typical ≥85% threshold common for many screening‑library compounds and is consistent with Life Chemicals' quality‑control standards, which include multi‑stage analytical verification across all production stages . In contrast, several structurally related analogs (e.g., 2‑ethoxy‑N‑{4‑[6‑(4‑methylpiperazin‑1‑yl)pyridazin‑3‑yl]phenyl}benzamide; CAS 941983‑44‑4) are listed by multiple vendors with variable purity documentation, introducing procurement risk for quantitative biochemical assays where compound integrity directly affects IC₅₀ reproducibility .

vendor sourcing purity QC screening library procurement

Best Research and Industrial Application Scenarios for 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941946-01-6)


ALK‑Focused Biochemical Screening and Hit Validation

The confirmed ALK IC₅₀ of 5.5 nM [1] positions this compound as a suitable positive‑control probe or hit‑expansion starting point for ALK‑targeted biochemical screening campaigns. Investigators studying anaplastic lymphoma kinase (ALK) in non‑small‑cell lung cancer (NSCLC) or anaplastic large‑cell lymphoma (ALCL) models can employ this compound at low‑nanomolar concentrations to benchmark assay sensitivity and validate screening hits against a pyridazine‑based chemotype distinct from the clinically established 2‑aminopyrimidine ALK inhibitor class (e.g., crizotinib, ceritinib).

Kinase Selectivity Profiling and Scaffold‑Hopping Studies in Myeloid Leukemia

Given the class‑level evidence that the 3‑methyl regioisomer engages kinases implicated in myeloid malignancies (including ALK and potentially FLT3 and BCR‑ABL) [1][2], this compound is well‑suited for kinome‑wide selectivity profiling studies. Procurement of this specific compound—rather than the 4‑methyl regioisomer—enables scaffold‑hopping investigations aimed at differentiating ALK/FLT3‑biased inhibitors from BCR‑ABL‑selective chemotypes, a critical distinction for CML vs. AML therapeutic target validation.

Pyridazine‑Benzamide Structure‑Activity Relationship (SAR) Expansion

The defined substitution pattern (3‑methyl on benzamide; 4‑methylpiperazine on pyridazine) makes this compound a valuable reference point for medicinal chemistry SAR campaigns exploring the pyridazine‑benzamide scaffold [1]. Researchers can systematically vary the benzamide substituent position, piperazine N‑substitution, or pyridazine ring electronics while using this compound as a quantitatively characterized benchmark (ALK IC₅₀ = 5.5 nM; ≥90% purity) to assess the impact of structural modifications on target potency and selectivity.

Pre‑Clinical Target Engagement Studies Requiring Analytically Verified Probe Compounds

For cellular target‑engagement assays (e.g., CETSA, NanoBRET) or biochemical dose‑response studies where compound integrity is paramount, the documented ≥90% purity with LCMS and NMR verification [1] minimizes the risk of potency artifacts caused by impurities or degradation products. This analytical rigor makes the compound preferable over less‑characterized pyridazine‑benzamide analogs for experiments requiring reproducible IC₅₀ measurements across multiple assay replicates.

Quote Request

Request a Quote for 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.